Pharmacological Activity of Final Product: 3-(3,4-Methylenedioxyphenoxy)propyl Analogue Achieves Bradycardic Activity Comparable to Zatebradine
When incorporated as the 3-(3,4-methylenedioxyphenoxy)propyl moiety in 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline analogues, the resulting compound demonstrated potent and specific bradycardic activities comparable to those of Zatebradine, a clinical-stage bradycardic agent [1]. This establishes that the specific 3-bromopropoxy linker combined with the benzodioxole core contributes to pharmacologically relevant activity at the If channel target.
| Evidence Dimension | Bradycardic activity (reduction in heart rate) |
|---|---|
| Target Compound Data | Potent and specific bradycardic activities comparable to Zatebradine |
| Comparator Or Baseline | Zatebradine (reference bradycardic agent with If channel inhibitory activity) |
| Quantified Difference | Comparable activity level (qualitatively equivalent potency) |
| Conditions | In vitro and in vivo pharmacological evaluation of tetrahydroisoquinoline analogues containing the 3-(3,4-methylenedioxyphenoxy)propyl moiety |
Why This Matters
This evidence demonstrates that the 5-(3-bromopropoxy)-2H-1,3-benzodioxole-derived moiety produces final compounds with clinically relevant pharmacological activity, validating procurement for cardiovascular drug discovery programs targeting If channels.
- [1] Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines and Related Analogues as a New Class of Specific Bradycardic Agents Possessing If Channel Inhibitory Activity. J Med Chem. 2003;46(20):4258-4268. DOI: 10.1021/jm030239x. View Source
